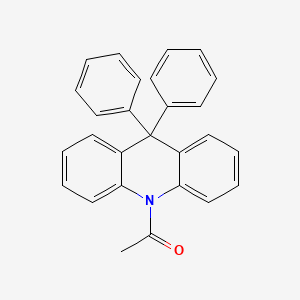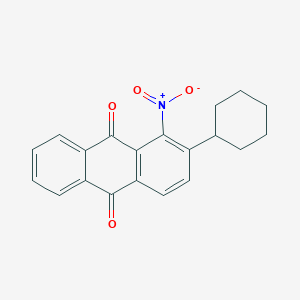
1-(9,9-Diphenylacridin-10-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9,9-Diphenylacridin-10-yl)ethanone is a chemical compound with the molecular formula C27H21NO. It is known for its unique structure, which includes an acridine core substituted with diphenyl groups and an ethanone moiety.
Preparation Methods
The synthesis of 1-(9,9-Diphenylacridin-10-yl)ethanone typically involves multi-step organic reactions. One common method includes the Buchwald–Hartwig coupling reaction, which is used to form the acridine core . The reaction conditions often involve the use of palladium catalysts and phosphine ligands under an inert atmosphere.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Chemical Reactions Analysis
1-(9,9-Diphenylacridin-10-yl)ethanone undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(9,9-Diphenylacridin-10-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(9,9-Diphenylacridin-10-yl)ethanone in optoelectronic applications involves its ability to transport holes and emit light efficiently. The compound’s structure allows for effective charge transfer and recombination, leading to high luminescence efficiency. In biological applications, its mechanism of action may involve the generation of reactive oxygen species upon light activation, which can induce cell death in targeted cancer cells .
Comparison with Similar Compounds
1-(9,9-Diphenylacridin-10-yl)ethanone can be compared with other similar compounds such as:
2-(9,9-Diphenylacridin-10(9H)-yl)-10H-spiro[anthracene-9,9’-fluoren]-10-one (SPBP-DPAC): This compound also exhibits thermally activated delayed fluorescence (TADF) and is used in high-performance OLEDs.
3,6-Bis(9,9-diphenylacridin-10-yl)xanthen-9-one (BDPAC-XT): Known for its aggregation-enhanced delayed fluorescence properties, it is used as an emitter and host material in OLEDs.
The uniqueness of this compound lies in its specific structural features that provide a balance between thermal stability, photophysical properties, and ease of synthesis, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(9,9-diphenylacridin-10-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO/c1-20(29)28-25-18-10-8-16-23(25)27(21-12-4-2-5-13-21,22-14-6-3-7-15-22)24-17-9-11-19-26(24)28/h2-19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWHNSQOAGPXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(C3=CC=CC=C31)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-6-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-amine](/img/structure/B4883514.png)
![N-{3-[({2-OXO-2-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]ACETYL}AMINO)METHYL]BENZYL}-N-(TETRAHYDRO-2-FURANYLMETHYL)ETHANEDIAMIDE](/img/structure/B4883519.png)


![[5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-(3-nitrophenyl)methanone](/img/structure/B4883526.png)
![N-(3-{2-[(3-isoxazolylmethyl)(methyl)amino]-2-oxoethoxy}phenyl)propanamide](/img/structure/B4883531.png)
![7-[(2-BROMOPHENYL)METHOXY]-8-CHLORO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B4883533.png)
![5-acetyl-6-methyl-2-[(3-nitrophenyl)methylsulfanyl]-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B4883536.png)
![3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide](/img/structure/B4883538.png)
![5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4883559.png)
![N-(4-{3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-EN-4-YL}PHENYL)ACETAMIDE](/img/structure/B4883572.png)
![2-(4-fluorophenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4883583.png)
![N-(3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzamide](/img/structure/B4883611.png)
![5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B4883624.png)
